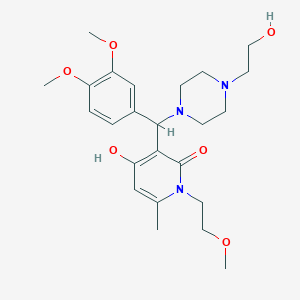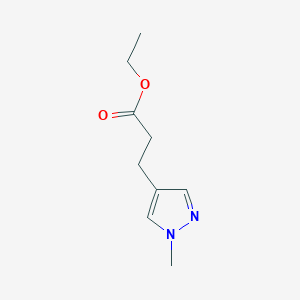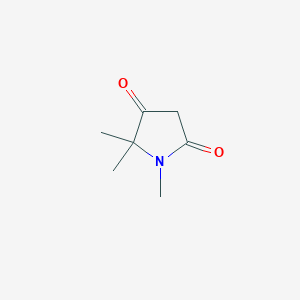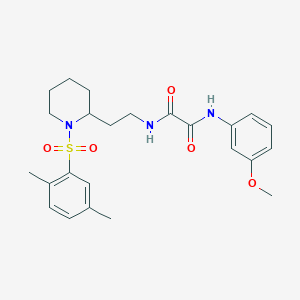![molecular formula C27H19F3N4O2 B2517210 5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921847-00-9](/img/structure/B2517210.png)
5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that is likely to be of interest due to its potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that could offer a framework for understanding the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds is a topic of significant interest due to their potential pharmacological applications. For instance, paper discusses the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine derivatives, which show antiallergic activity. These compounds were synthesized from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes, indicating that similar starting materials and synthetic strategies might be applicable to the compound of interest.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using various spectroscopic and crystallographic techniques. Paper provides an example of a heterocyclic compound whose structure was determined using FT-IR, NMR, Mass spectroscopy, and X-ray diffraction. The compound crystallized in the monoclinic space group, and its geometry was optimized using density functional theory (DFT). Such methods could be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by their molecular structure. Paper describes the synthesis of a pyrazolo[3,4-b]pyridine derivative, which was achieved by reacting specific precursors under microwave irradiation. This suggests that the compound of interest may also be synthesized or modified through similar microwave-assisted reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. Paper discusses the characterization of a pyrazole derivative, including its thermal properties and molecular geometry. The compound's structure was stabilized by intermolecular hydrogen bonds, which could also be a feature of the compound . Additionally, nonlinear optical properties were discussed, which could be relevant for materials science applications.
Scientific Research Applications
Synthesis and Characterization
Pyrazolo[4,3-c]pyridine derivatives have been synthesized through various chemical reactions, showcasing the versatility of this scaffold in medicinal chemistry. For instance, novel synthesis routes have been developed to obtain pyrazolo[4,3-c]pyridine derivatives, highlighting the chemical interest in exploring the functionalization of this core structure. These synthetic pathways are crucial for the development of compounds with potential biological activities (Grošelj et al., 2015; Drev et al., 2014).
Biological Evaluation and Potential Therapeutic Applications
Research on pyrazolo[4,3-c]pyridine derivatives extends into evaluating their biological activities, including their anticancer, antimicrobial, and anti-inflammatory potentials. For example, compounds synthesized from pyrazolo[4,3-c]pyridine cores have been tested for their anticancer activities, suggesting their potential utility in developing novel anticancer agents (Rahmouni et al., 2016). Similarly, their antimicrobial and anti-inflammatory activities have been explored, indicating the broad therapeutic relevance of these compounds (Gouda et al., 2010).
Mechanistic Insights and Chemical Interactions
The chemical reactivity and interactions of pyrazolo[4,3-c]pyridine derivatives with other molecules have been a subject of study, providing insights into their mechanism of action in biological systems. This knowledge is crucial for optimizing these compounds for specific therapeutic targets or for their application in chemical research (Samala et al., 2013).
properties
IUPAC Name |
5-benzyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N4O2/c28-27(29,30)19-11-13-20(14-12-19)31-25(35)22-16-33(15-18-7-3-1-4-8-18)17-23-24(22)32-34(26(23)36)21-9-5-2-6-10-21/h1-14,16-17H,15H2,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZQJKXIVLYWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)


![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)


methanone](/img/structure/B2517139.png)




![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)
![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)